molecular formula C10H14N4O B13004041 N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B13004041
M. Wt: 206.24 g/mol
InChI Key: GDHAIKKACRTXHA-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a heterobicyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a cyclopropyl carboxamide group. This scaffold is derived from a heterocyclized dipeptide-like structure, enabling diverse modifications to optimize biological activity . The compound is part of a broader class of tetrahydroimidazo[1,2-a]pyrazine derivatives investigated for their role as Gαq-protein inhibitors, which are critical in regulating cellular signaling pathways .

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

InChI

InChI=1S/C10H14N4O/c15-10(13-7-1-2-7)8-9-12-4-6-14(9)5-3-11-8/h4,6-8,11H,1-3,5H2,(H,13,15)

InChI Key

GDHAIKKACRTXHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2C3=NC=CN3CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable imidazo[1,2-a]pyrazine derivative. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as antimicrobial and anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .

Comparison with Similar Compounds

Core Scaffold Variations

  • Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyrimidine :
    Replacement of the pyrazine ring with pyrimidine (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide) alters electronic density and hydrogen-bonding capacity, leading to distinct biological profiles. Pyrimidine derivatives exhibit antibacterial activity (e.g., 30–33 mm inhibition zones against E. coli), whereas pyrazine derivatives like the target compound target Gαq proteins .
  • Dimeric Forms :
    BIM-46187, a dimeric analog of BIM-46174, shows enhanced Gαq inhibition due to increased molecular rigidity and multivalent interactions .

Substituent Modifications

  • N-Cyclopropyl Group: The cyclopropyl moiety in the target compound contrasts with phenyl (e.g., 8-(4-fluorophenyl) derivatives) or morpholino groups (e.g., 8-morpholinoimidazo[1,2-a]pyrazine).
  • Carboxamide vs. Hydrazone :
    Hydrazone derivatives (e.g., N′-benzylidene-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides) prioritize antibacterial activity, while carboxamide substituents in the target compound favor protein-ligand binding via hydrogen bonding .

Physicochemical Properties

  • Solubility :
    The hydrochloride salt of 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 2089380-98-1) exhibits improved aqueous solubility compared to free bases, critical for formulation .
  • Stability : Borane-derived intermediates (e.g., antimalarial analogs) are sensitive to silica and oxygen, necessitating rapid purification, whereas Boc-protected derivatives (e.g., 7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid) enhance stability during synthesis .

Biological Activity

N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. It features a cyclopropyl group attached to the nitrogen atom of the imidazo structure and a carboxamide functional group at the 8-position. This unique structure contributes to its potential biological activities, making it an interesting subject for research in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₁H₁₄N₄O
  • Molecular Weight : 218.26 g/mol
  • Structural Characteristics : The compound's structure includes a cyclopropyl ring and a carboxamide group, which are critical for its biological interactions and activities.

Biological Activity Overview

This compound has demonstrated various biological activities through several studies. Key areas of focus include:

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of imidazo[1,2-a]pyrazines exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated as inhibitors of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. One study reported that imidazo[1,2-a]pyrazine derivatives showed IC50 values as low as 0.16 µM against CDK9 .
    • In vitro tests against various cancer cell lines (e.g., MCF7 for breast cancer) revealed that certain derivatives exhibited cytotoxic effects correlating with their CDK9 inhibitory activity .
  • Mechanism of Action :
    • The biological activity is often linked to the compound's ability to inhibit key enzymes involved in cellular proliferation and survival pathways. For example, some derivatives have shown strong inhibition of Pim kinases with IC50 values ranging from 10 to 13 nM .
  • Anti-inflammatory Effects :
    • Compounds within this chemical class have also been noted for their anti-inflammatory properties. Studies indicate that pyrazine derivatives can inhibit inflammatory mediators in macrophages, showcasing their potential in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Biological Activities
5-Methylimidazo[1,2-a]pyrazine Methyl group at 5-positionKnown for mutagenicity
6-(Trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine Trifluoromethyl substitutionEnhanced lipophilicity
Imidazo[1,2-a]pyrazine-2-carboxylic acid Carboxylic acid instead of amideDifferent solubility and reactivity
This compound Cyclopropyl group and carboxamidePotential anticancer and anti-inflammatory effects

Case Studies

Several case studies highlight the efficacy of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluated a series of imidazo[1,2-a]pyrazine derivatives against breast cancer cell lines and reported significant cytotoxicity linked to their ability to inhibit CDK9 . The most potent derivative exhibited an IC50 value of 6.66 µM across multiple cancer cell lines.
  • Inflammatory Response Modulation :
    • Research indicated that compounds similar to this compound could significantly reduce nitric oxide production in RAW264.7 macrophages under inflammatory conditions . This suggests potential therapeutic applications in chronic inflammatory diseases.

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